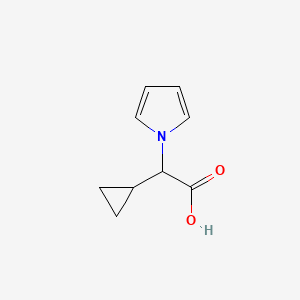

2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJPBOANQBOMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Derivative Synthesis as a Core Step

Pyrrole derivatives, including 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid, are often synthesized using classical pyrrole synthesis methods or metal-catalyzed cross-coupling reactions:

Knorr Synthesis and Analogues: Traditional pyrrole formation involves condensation of α-amino ketones or β-ketoesters with aldehydes or amines, which can be adapted to introduce substituents such as cyclopropyl groups on the α-carbon adjacent to the pyrrole nitrogen.

Metal-Catalyzed Cross-Coupling: Transition metal catalysts (e.g., Rh, Cu) facilitate coupling of pyrrole rings with cyclopropyl precursors or acetic acid derivatives, enabling the formation of 2-substituted pyrroles such as 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid.

Cyclopropanation Techniques for the Cyclopropyl Moiety

The cyclopropyl group introduction is commonly achieved via cyclopropanation of alkenes or aldehydes using diazo compounds under catalytic conditions:

Copper(I)-Catalyzed Cyclopropanation: A one-pot catalytic process employs copper(I) iodide and triphenylphosphine in an inert atmosphere with solvents like dichloromethane, toluene, or dichloroethane. Aldehydes react with ethyl diazoacetate to form cyclopropane intermediates, which are subsequently converted to the desired cyclopropyl-substituted products.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | CuI (10 mg), triphenylphosphine (262 mg), solvent (4 mL), argon atmosphere | Catalyst preparation and solvent degassing |

| 2 | Aldehyde (1 mmol), reflux or 80 °C heating | Aldehyde activation |

| 3 | Ethyl diazoacetate (2 mmol), addition in one portion | Cyclopropanation reaction |

| 4 | Cooling to room temperature then -78 °C | Preparation for further reaction |

| 5 | Pd catalyst (Pd2(dba)3 or Pd(OAc)2), slow addition of diazomethane | Completion of cyclopropane formation |

| 6 | Purification by flash chromatography | Isolation of product |

- Yields: This method typically yields cyclopropane derivatives in 70–85% yield, with high purity confirmed by NMR and GC/MS analysis.

Pyrrole Ring Formation via Cycloaddition and Ring Expansion

Advanced synthetic routes involve cycloaddition reactions and ring expansions of cyclopropenone intermediates to form pyrrole rings:

Cyclopropenone Ring Expansion: Cyclopropenones react with nucleophiles or imines to form pyrrole derivatives through ring-opening and cyclization mechanisms. For example, diimines react with diphenylcyclopropenone to yield 3-pyrrolinones, which can be further transformed into pyrrole analogues.

Catalytic Systems: Rhodium-based catalysts such as [Rh(OAc)(cod)]2 promote these transformations efficiently at elevated temperatures (e.g., 140 °C), facilitating the formation of substituted pyrroles with cyclopropyl groups attached.

Representative Synthetic Routes Summary

Analytical and Characterization Data

NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of cyclopropyl and pyrrole protons and carbons. Chemical shifts and coupling constants are consistent with substituted pyrrole and cyclopropyl groups.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (165.19 g/mol) and molecular formula (C9H11NO2).

Chromatography: Flash column chromatography on silica gel with solvent systems such as ethyl acetate/hexanes is used for purification.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrole ring.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in DMF or THF for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce partially or fully saturated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various fields:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |

| Antidiabetic | Shows promise in inhibiting aldose reductase, which may help reduce diabetic complications. |

| Antioxidant | Demonstrates the ability to scavenge free radicals, mitigating oxidative stress. |

Medicinal Chemistry

Research has indicated that 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid can serve as a lead compound for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Synthesis of Derivatives

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid significantly reduced inflammatory markers in both in vitro and in vivo models of inflammation. This suggests its potential use in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. This indicates its potential as an anticancer agent.

- Diabetes Complications : Research indicated that the inhibition of aldose reductase by this compound could lead to decreased complications associated with diabetes, making it a candidate for further investigation in diabetic therapies.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrole ring can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Cyclopropyl vs. However, its high ring strain may increase reactivity in synthetic pathways.

- Pyrrole vs. Indole Moieties: The indole-containing analog (C₁₁H₁₁NO₂) exhibits greater aromaticity and molecular weight, likely enhancing binding affinity in protein-ligand interactions .

- Functional Group Variations: The presence of a ketone and amino group in the compound (C₁₁H₁₄N₂O₃) introduces additional hydrogen-bonding sites, which could improve target selectivity in drug design .

Biological Activity

2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyrrole ring, which contribute to its unique reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyclopropyl and pyrrole moieties facilitate non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects, which are crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. For instance, in vitro assays have shown that the compound exhibits significant activity against human scirrhous gastric carcinoma cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of 2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic Acid

| Cell Line | IC50 (µM) |

|---|---|

| OCUM-2MD3 (gastric) | 1.5 |

| MCF-7 (breast) | 0.73 - 2.38 |

| MDA-MB-435 (breast) | 10 - 80 |

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. In various assays, it has shown the ability to reduce free radical formation, suggesting a potential role in mitigating oxidative stress-related diseases .

Comparative Studies

When compared to similar compounds, such as 2-(1H-pyrrol-1-yl)acetic acid and cyclopropylacetic acid, 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid displays enhanced biological activity due to the synergistic effects of its unique structural components.

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Remarks |

|---|---|---|

| 2-Cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid | Anticancer | Effective against multiple cell lines |

| 2-(1H-Pyrrol-1-yl)acetic acid | Moderate | Lacks cyclopropyl group |

| Cyclopropylacetic acid | Low | No pyrrole ring |

Case Studies

In a study involving various derivatives of pyrrole-based compounds, 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid was identified as one of the most promising candidates due to its high potency against cancer cells and favorable pharmacological properties .

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes reacting cyclopropyl-containing precursors (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with pyrrole derivatives under basic conditions. For example, chloroacetic acid derivatives may react with pyrrole in the presence of sodium hydroxide or potassium carbonate in solvents like ethanol or water. Optimization focuses on controlling reaction temperature (room temperature to 60°C), stoichiometric ratios, and purification methods (e.g., crystallization or column chromatography) to maximize yield and minimize by-products .

Q. What analytical techniques are recommended for characterizing this compound, and how are purity and structural integrity validated?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the pyrrole and cyclopropyl groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (-COOH). Stability under analytical conditions (e.g., light exposure during HPLC) should be monitored to avoid degradation artifacts .

Q. How should 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid be stored to maintain stability in laboratory settings?

The compound is sensitive to light and air, leading to gradual degradation. Store in amber vials under inert gas (argon or nitrogen) at -20°C. Pre-purge storage containers to minimize oxidative by-products. Regularly validate stability via HPLC, especially after long-term storage .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s biological activity, and what experimental strategies can elucidate its role?

The cyclopropyl group imposes conformational rigidity, potentially enhancing binding affinity to biological targets (e.g., enzymes or receptors). To study this:

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted cyclopropane (e.g., gem-dimethyl) or open-chain analogs and compare activity in assays.

- X-ray Crystallography : Resolve ligand-target complexes to identify cyclopropyl interactions (e.g., hydrophobic pockets).

- Molecular Dynamics Simulations : Model conformational flexibility and binding kinetics .

Q. What methodologies are effective for resolving structural ambiguities in 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid using crystallography?

Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Key steps:

Q. How can researchers systematically analyze degradation products of this compound under experimental conditions?

Employ a combination of:

- Accelerated Stability Testing : Expose the compound to stress conditions (UV light, 40°C/75% RH) and monitor degradation via LC-MS.

- Isolation and Characterization : Use preparative HPLC to isolate degradation by-products, followed by NMR and MS for structural identification.

- Mechanistic Studies : Probe radical-mediated pathways (e.g., using antioxidants like BHT) to identify degradation triggers .

Q. What computational approaches are suitable for predicting the reactivity of the pyrrole ring in further functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitrogen atom) for electrophilic substitution.

- In Silico Reaction Simulation : Use software like Gaussian or ORCA to model reaction pathways (e.g., nitration or halogenation) .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the cyclopropyl group with trifluoromethyl or spirocyclic moieties.

- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl or ethyl esters).

- Metabolite Identification : Use liver microsome assays to pinpoint metabolic hotspots (e.g., CYP450 oxidation sites) and block them via fluorination or deuteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.